![molecular formula C7H4BrIN2 B13124850 2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
2-Bromo-6-iodo-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-iodo-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and iodine substituents at the 2 and 6 positions, respectively. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with 1,2-diiodobenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-iodo-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-6-iodo-1H-benzo[d]imidazole, while oxidation with potassium permanganate can produce this compound-4,5-dione.
Scientific Research Applications
2-Bromo-6-iodo-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1H-benzo[d]imidazole: Lacks the iodine substituent, which may affect its reactivity and biological activity.
6-Iodo-1H-benzo[d]imidazole: Lacks the bromine substituent, leading to different chemical and biological properties.
2-Chloro-6-iodo-1H-benzo[d]imidazole: Substitution of bromine with chlorine can result in different reactivity and applications.
Uniqueness
2-Bromo-6-iodo-1H-benzo[d]imidazole is unique due to the presence of both bromine and iodine substituents, which can influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
Properties
Molecular Formula |
C7H4BrIN2 |
|---|---|
Molecular Weight |
322.93 g/mol |
IUPAC Name |
2-bromo-6-iodo-1H-benzimidazole |
InChI |
InChI=1S/C7H4BrIN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) |
InChI Key |
PXZQCFXBBUZGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
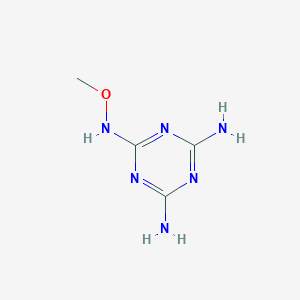

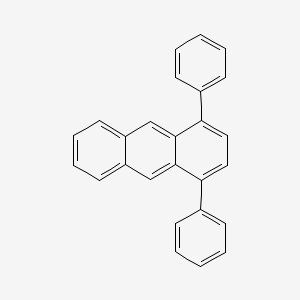
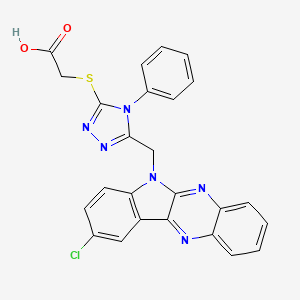
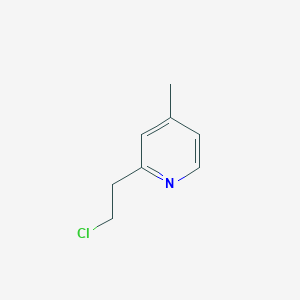
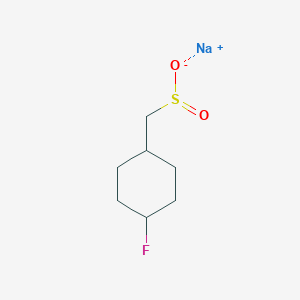
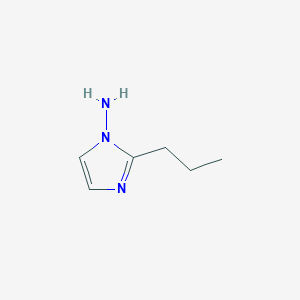
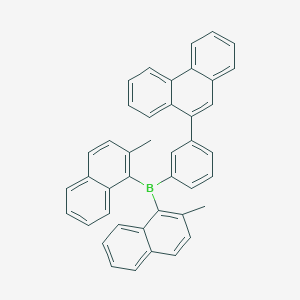
![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
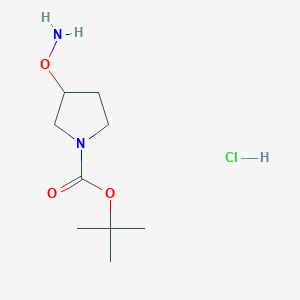
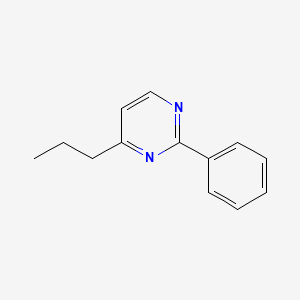
![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
